1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol
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Overview
Description
1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol is a synthetic organic compound that features both an amino group and a benzoimidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the benzoimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the phenoxy group: This step might involve a nucleophilic substitution reaction where a phenol derivative reacts with a suitable leaving group.
Introduction of the amino group: This can be done through a reduction reaction if the precursor contains a nitro group, or via direct amination.
Final coupling: The final step would involve coupling the benzoimidazole and phenoxy intermediates through a suitable linker, such as a propanol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction of any nitro groups to amino groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions to form larger molecules.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups onto the phenoxy moiety.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol would depend on its specific biological target. Generally, compounds with benzoimidazole moieties can interact with various enzymes and receptors, potentially inhibiting or activating them. The amino group might facilitate binding to biological macromolecules through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-phenoxy)-3-(1H-benzoimidazol-1-yl)-propan-2-ol: Lacks the methyl group on the benzoimidazole ring.
1-(4-Nitro-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol: Contains a nitro group instead of an amino group.
1-(4-Hydroxy-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol: Contains a hydroxy group instead of an amino group.
Uniqueness
1-(4-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol is unique due to the presence of both an amino group and a methyl-substituted benzoimidazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(4-aminophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-19-16-4-2-3-5-17(16)20(12)10-14(21)11-22-15-8-6-13(18)7-9-15/h2-9,14,21H,10-11,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLOPSGSKVYYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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